molecular formula C11H10O2 B14413854 (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone CAS No. 80706-60-1

(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone

Cat. No.: B14413854
CAS No.: 80706-60-1
M. Wt: 174.20 g/mol
InChI Key: GPVRQPDZGVNPCX-UHFFFAOYSA-N
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Description

(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone is an organic compound characterized by a spirocyclic structure. The compound features a spiro[2.2]pentane ring fused with an oxirane ring and a phenyl group attached to a methanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone typically involves the reaction of phenylmagnesium bromide with 1-oxaspiro[2.2]pentane-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure allows for unique binding interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • (2-Methyl-1-oxaspiro[2.2]pent-2-yl)phenylmethanone
  • 1-Oxaspiro[2.2]pentane
  • Phenylmethanone derivatives

Comparison: Compared to similar compounds, (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone exhibits unique reactivity due to its spirocyclic structure. This structural feature imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions. Additionally, the presence of the phenyl group enhances its potential for biological activity and interactions with biomolecules .

Properties

CAS No.

80706-60-1

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-oxaspiro[2.2]pentan-2-yl(phenyl)methanone

InChI

InChI=1S/C11H10O2/c12-9(8-4-2-1-3-5-8)10-11(13-10)6-7-11/h1-5,10H,6-7H2

InChI Key

GPVRQPDZGVNPCX-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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